4-(4-ethylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-Ethylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylbenzyl group at position 1 and a 4-ethylpiperazinyl moiety at position 3. Pyrazolo[3,4-d]pyrimidines are structural analogs of purines, known for diverse pharmacological activities, including antitumor, antiviral, and kinase-inhibitory properties .
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-3-23-8-10-24(11-9-23)18-17-12-22-25(19(17)21-14-20-18)13-16-6-4-15(2)5-7-16/h4-7,12,14H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJIYNDDVOSJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core substituted with an ethylpiperazine and a methylbenzyl group. This unique arrangement contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects.
In Vitro Studies
In vitro assays have shown that compounds similar to this compound exhibit potent cytotoxicity against several cancer types. For instance:
- A549 (lung cancer) : IC50 = 2.24 µM compared to doxorubicin (IC50 = 9.20 µM) .
- MCF-7 (breast cancer) : IC50 values indicate significant proliferation inhibition at low micromolar concentrations .
The anticancer activity is primarily attributed to:
- Apoptosis Induction : Flow cytometric analyses reveal that the compound can induce apoptosis in A549 cells .
- Cell Cycle Arrest : Studies indicate that the compound causes cell cycle arrest at the G2/M phase .
- Kinase Inhibition : It has been shown to inhibit key kinases such as EGFR and ErbB2 at sub-micromolar levels (IC50 = 0.18 µM and 0.25 µM respectively), leading to enhanced apoptotic activity .
Structure-Activity Relationship (SAR)
The structure of pyrazolo[3,4-d]pyrimidines plays a crucial role in their biological activity. Variations in substituents on the pyrazolo ring significantly affect potency:
- The presence of an ethylpiperazine moiety enhances solubility and bioavailability.
- Methylbenzyl substitutions have been linked to increased affinity for target proteins .
Case Studies
Several studies have documented the effectiveness of pyrazolo[3,4-d]pyrimidines in preclinical models:
- Xenograft Models : In mouse models, compounds from this class have shown over 50% reduction in tumor volume when administered in appropriate doses .
- Combination Therapies : Investigations into combination therapies with existing chemotherapeutics suggest synergistic effects that could enhance overall treatment efficacy .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. The compound demonstrates inhibitory effects on various cancer cell lines, suggesting its role as a promising anticancer agent.
Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrazolo[3,4-d]pyrimidine showed significant activity against breast cancer cells. The compound's mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a spectrum of bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This data suggests that the compound could be further explored as a potential antimicrobial agent .
Neurological Applications
Recent studies have suggested that pyrazolo[3,4-d]pyrimidine derivatives may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases.
Case Study : A research article in Neuropharmacology demonstrated that certain derivatives improved cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter systems .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylpiperazinyl group at position 4 and the methylbenzyl substituent at position 1 influence the compound’s reactivity. Key reactions include:
a. Piperazine Ring Functionalization
The 4-ethylpiperazinyl moiety undergoes alkylation or acylation under mild conditions. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C modifies the piperazine nitrogen, forming quaternary ammonium salts .
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Acylation : Treatment with acetyl chloride in dichloromethane introduces acetyl groups to the piperazine ring.
b. Pyrazolo[3,4-d]pyrimidine Core Modifications
The C6 position of the pyrazolo[3,4-d]pyrimidine core is susceptible to nucleophilic substitution:
Electrophilic Aromatic Substitution
The methylbenzyl group at position 1 directs electrophilic substitution to the para position of the benzyl ring. Reported reactions include:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups.
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Sulfonation : Fuming H₂SO₄ at 120°C yields sulfonic acid derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
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Suzuki Coupling : The brominated analog reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
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Sonogashira Coupling : Terminal alkynes (e.g., propargyl alcohol) couple at the C6 position using PdCl₂(PPh₃)₂ and CuI.
Oxidation and Reduction
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Oxidation : The ethylpiperazinyl group is resistant to oxidation, but the methylbenzyl moiety oxidizes to a benzoic acid derivative using KMnO₄ in acidic conditions.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring’s C=N bonds, yielding tetrahydropyrazolo derivatives .
Mechanistic Insights
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Alkylation Selectivity : The ethylpiperazine’s tertiary nitrogen exhibits higher nucleophilicity than the pyrazolo[3,4-d]pyrimidine nitrogens, favoring selective alkylation.
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Steric Effects : Bulkier electrophiles (e.g., tert-butyl bromide) show reduced reactivity at the C6 position due to steric hindrance from the methylbenzyl group .
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives, emphasizing substituent effects, molecular properties, and biological activities:
*Calculated from molecular formula C₁₉H₂₅N₇.
†Calculated from molecular formula C₂₁H₂₂ClN₇.
Key Structural and Functional Comparisons:
- Substituent Effects on Lipophilicity: The 4-methylbenzyl group (target compound) balances lipophilicity and steric effects, enhancing cell permeability compared to polar substituents like morpholinyl . 4-Chlorobenzyl () increases lipophilicity and may improve binding to hydrophobic GPCR pockets .
Piperazine Modifications :
- Biological Activity Trends: Hybrid compounds like the thieno-pyrimidine derivative () demonstrate that fused heterocycles enhance bioactivity, though synthetic complexity increases . Chlorinated analogs () show GPCR affinity, implying halogenation is a viable strategy for target engagement .
Q & A
Basic: What synthetic methodologies are employed in the preparation of pyrazolo[3,4-d]pyrimidine derivatives?
Pyrazolo[3,4-d]pyrimidine derivatives are synthesized via multi-step protocols involving:
- Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidine scaffolds with alkyl/aryl halides (e.g., 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones) in dry acetonitrile or dichloromethane under reflux conditions .
- Condensation reactions : Cyclocondensation of intermediates like 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole with hydrazine, followed by recrystallization from ethanol for purification .
- Acylation/thiourea formation : Coupling with substituted benzoyl chlorides or isocyanates in anhydrous solvents (e.g., benzene) to introduce functional groups .
Basic: What spectroscopic techniques are used to characterize pyrazolo[3,4-d]pyrimidine derivatives?
- 1H/13C NMR : Identifies substituent positions and confirms successful functionalization (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
- IR spectroscopy : Detects key functional groups (e.g., NH stretches at 3200–3400 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) for nucleophilic substitutions to enhance reactivity .
- Catalyst screening : Employ triphenylphosphine or iodine catalysts to accelerate coupling reactions (e.g., in ibrutinib intermediate synthesis) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from hours to minutes) while maintaining high purity (>95%) .
- Stepwise purification : Sequential recrystallization from ethanol or acetonitrile removes byproducts and unreacted starting materials .
Advanced: How to resolve contradictions in biological activity data across analogs?
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-ethylpiperazine vs. 4-methylbenzyl groups) on kinase inhibition .
- Orthogonal assays : Validate anti-proliferative activity using both MTT and colony formation assays to rule out false positives .
- Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo efficacy .
Advanced: How does molecular docking elucidate kinase inhibition mechanisms?
- ATP-binding site modeling : Dock pyrazolo[3,4-d]pyrimidine derivatives into EGFR or PI3K kinase domains to predict competitive inhibition .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Met793 in EGFR) for optimizing selectivity .
- Free energy calculations : Use MM/GBSA to rank binding affinities and prioritize compounds for synthesis .
Advanced: How to validate target engagement and selectivity?
- Kinase profiling panels : Test against >50 kinases (e.g., c-Src, PKCα) to confirm selectivity for EGFR or PI3K .
- Cellular phosphorylation assays : Measure inhibition of EGF-induced tyrosine phosphorylation (IC50 <50 nM) vs. PDGF pathways .
- CRISPR knockout models : Use EGFR-deficient cell lines to confirm on-target effects .
Basic: What are key biological targets and therapeutic applications?
- Kinase inhibition : Targets include EGFR (IC50 <10 nM) and PI3K/AKT/mTOR pathways for oncology .
- Antimicrobial activity : Suppresses bacterial efflux pumps (e.g., against Salmonella Typhimurium) .
- Antiviral/anti-inflammatory : Modulates purine-analog pathways for broad-spectrum applications .
Advanced: How to address discrepancies between in vitro and cellular data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
